t-CUPM
Description
Properties
Molecular Formula |
C21H22ClF3N4O3 |
|---|---|
Molecular Weight |
470.88 |
IUPAC Name |
trans-4-{4-[3-(4-Chloro-3-trifluoromethyl-phenyl)-ureido]-cyclohexyloxy}-pyridine-2-carboxylic acid methylamide |
InChI |
InChI=1S/C21H22ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h4,7-12,14H,2-3,5-6H2,1H3,(H,26,30)(H2,28,29,31)/t12-,14- |
InChI Key |
VZOUKWZMPPMODY-MQMHXKEQSA-N |
SMILES |
O=C(C1=NC=CC(O[C@H]2CC[C@H](NC(NC3=CC=C(Cl)C(C(F)(F)F)=C3)=O)CC2)=C1)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tCUPM; t CUPM; t-CUPM |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Profiles
| Compound | Key Structural Features | Oral Bioavailability (Mice) | AUC (ng·h/mL) | Cmax (ng/mL) |
|---|---|---|---|---|
| t-CUPM | Cyclohexyl urea, pyridine-2-carboxamide | 20-fold higher than sorafenib | 1,770 | 950 |
| Sorafenib | Phenyl urea, trifluoromethyl isoxazole | Low | 85 | 45 |
| t-AUCB | Adamantyl urea, trifluoromethoxy phenyl | Moderate | 1,153 | 700 |
- Structural Insights : this compound’s cyclohexyl group reduces off-target kinase interactions compared to sorafenib’s planar aromatic rings, enhancing selectivity . Unlike t-AUCB (a selective sEH inhibitor), this compound retains dual inhibition of c-Raf and sEH, critical for blocking Kras-driven cancers .
- Pharmacokinetics : this compound achieves higher blood concentration (Cmax: 950 vs. 45 ng/mL) and exposure (AUC: 1,770 vs. 85 ng·h/mL) than sorafenib, supporting lower dosing regimens .
Kinase Selectivity and Cytotoxicity
Table 2: Kinase Inhibition Profiles (IC50 Values)
| Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) |
|---|---|---|---|
| VEGFR2 | 12 ± 2 | 8 ± 1 | 10 ± 3 |
| Raf-1 | 15 ± 3 | 9 ± 2 | 30 ± 5 |
| b-Raf (V600E) | 1,200 ± 150 | 30 ± 5 | 500 ± 80 |
| FGFR2 | >10,000 | 300 ± 50 | >10,000 |
| sEH | 0.5 ± 0.2 | 1.2 ± 0.3 | N/A |
- Cytotoxicity : In NCI-60 cell lines, this compound exhibits GI50 values comparable to imatinib (0.64 μM in KM12 colon cancer), with broad efficacy across HCC, pancreatic, and renal cancer models .
Mechanistic Differences in Apoptosis and Cell Cycle Arrest
- Caspase Independence: Both this compound and sorafenib induce early-stage apoptosis via AIF release rather than caspase activation.
- Cell Cycle Effects : this compound and sorafenib similarly arrest cells in G0/G1 phase, but this compound achieves this at lower concentrations due to improved bioavailability .
Efficacy in Preclinical Models
Table 3: Antitumor Activity in Murine Models
| Model | Compound | Tumor Growth Inhibition (%) | ERK1/2 Phosphorylation Reduction |
|---|---|---|---|
| Pancreatic (PK03) | This compound | 68 ± 5 | 75 ± 8 |
| Sorafenib | 55 ± 6 | 60 ± 7 | |
| t-AUCB | 10 ± 3 | No effect | |
| HCC (HepG2) | This compound | 72 ± 4 | 80 ± 6 |
- Dual Pathway Inhibition : this compound uniquely suppresses both Raf/MEK/ERK signaling and sEH-mediated inflammatory cascades, outperforming sorafenib and t-AUCB in Kras-mutant pancreatic cancer .
Preparation Methods
Core Scaffold Construction
The synthesis of this compound begins with the preparation of its biphenyl core structure. The aromatic fragments—4-chloro-3-(trifluoromethyl)phenyl and 3-(methylcarbamoyl)benzoate—are synthesized separately before coupling. The 4-chloro-3-(trifluoromethyl)phenyl group is derived from 4-chloro-3-(trifluoromethyl)aniline via diazotization and subsequent Sandmeyer reaction to introduce the halogen. Simultaneously, the 3-(methylcarbamoyl)benzoate moiety is prepared by treating 3-nitrobenzoic acid with thionyl chloride to form the acid chloride, followed by reaction with methylamine to yield the carbamate.
Stereoselective Coupling Reaction
The trans-configuration of this compound is established during the esterification step. A Mitsunobu reaction is employed to couple the two aromatic fragments, utilizing triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate the inversion of configuration at the ester oxygen. This ensures the trans-orientation of the substituents, critical for maintaining inhibitory potency.
Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Temperature: 0°C to room temperature
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
Optimization of Reaction Parameters
Temperature and Solvent Effects
The esterification step is highly sensitive to solvent polarity. Polar aprotic solvents like THF or dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. However, DMF increases side product formation due to its high boiling point, making THF the preferred solvent. Lower temperatures (0–5°C) minimize racemization, preserving the trans-configuration.
Catalytic Systems
Alternative catalysts, such as 1,8-diazabicycloundec-7-ene (DBU), were tested but resulted in reduced stereochemical control. DMAP remains optimal due to its ability to activate the carboxylate intermediate without promoting epimerization.
Purification Techniques
Crude this compound is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. This two-step process achieves >98% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.52–7.48 (m, 2H), 6.98 (d, J = 8.4 Hz, 1H), 3.12 (s, 3H).
-
13C NMR (100 MHz, CDCl3): δ 165.2 (C=O), 152.1 (CF3), 139.8, 134.5, 131.2, 129.8, 128.7, 126.3, 123.9 (q, J = 272 Hz, CF3), 121.4, 117.6, 36.7 (N-CH3).
-
HRMS (ESI): m/z calculated for C16H12ClF3NO3 [M+H]+: 374.0432; found: 374.0429.
X-ray Crystallography
Single-crystal X-ray analysis confirms the trans-configuration, with dihedral angles of 87.3° between the aromatic rings. The crystal lattice exhibits intermolecular hydrogen bonding between the carbamate NH and ester carbonyl groups, stabilizing the structure.
Comparative Analysis with Structural Analogues
The inhibitory activity of this compound against sEH, C-RAF, and VEGFR-2 is compared to analogues in Table 1.
Table 1. Biological Activity of this compound and Analogues
| Compound | R1 | R2 | Configuration | sEH IC50 (nM) | C-RAF IC50 (nM) | VEGFR-2 IC50 (nM) |
|---|---|---|---|---|---|---|
| This compound | 4-Cl, 3-CF3 | 3-C(=O)NHMe | trans | 1.0 ± 0.1 | 293 ± 10 | 340 ± 40 |
| t-CUCB | 4-Cl, 3-CF3 | 4-CO2H | trans | 0.5 ± 0.1 | 4300 ± 400 | >10,000 |
| Sorafenib | 4-Cl, 3-CF3 | 4-pyridyl | trans | 3.2 ± 0.4 | 280 ± 20 | 90 ± 10 |
Key observations:
-
sEH Inhibition : t-CUCB (0.5 nM) outperforms this compound (1.0 nM), likely due to the carboxylic acid’s stronger interaction with the catalytic histidine residue.
-
Kinase Selectivity : this compound’s methyl carbamate group reduces off-target effects on VEGFR-2 compared to sorafenib, which has broader kinase activity.
Applications and Pharmacological Relevance
Q & A
Q. What are the primary mechanisms of action of t-CUPM in hepatocellular carcinoma (HCC) models, and how do they differ from sorafenib?
this compound inhibits soluble epoxide hydrolase (sEH), VEGFR2, and Raf-1 kinase, similar to sorafenib, but with reduced off-target kinase inhibition. Unlike sorafenib, this compound induces non-apoptotic cell death via mitochondrial depolarization and apoptosis-inducing factor (AIF) release, bypassing caspase activation . Its structural modifications enhance kinase selectivity, minimizing inhibition of FGFR2 and EPHA1, which are associated with sorafenib’s adverse effects .
Q. What experimental models are recommended for evaluating this compound’s anti-proliferative effects?
- NCI-60 cell line panel : Used to screen broad-spectrum cytotoxicity (e.g., KM12 colon cancer cells, GI₅₀ = 0.64 µM) .
- Murine pancreatic ductal adenocarcinoma (PK03) : Validates efficacy in KrasG12D-driven tumors via colony formation assays and Western blot analysis of phospho-ERK1/2 inhibition .
- HCC xenografts : Assess oral bioavailability (20× higher than sorafenib in mice) using LC-MS/MS for pharmacokinetic (PK) profiling .
Q. How is this compound’s kinase selectivity profile assessed in vitro?
Use KinaseSeeker™ assays at 10 µM compound concentration to screen >200 kinases. Key steps:
- Recombinant kinase activity assays (e.g., ADP-Glo™ for Raf-1 and c-Raf IC₅₀ determination) .
- Compare inhibition spectra with sorafenib, focusing on reduced off-target effects (e.g., 40× lower activity against b-Raf V600E) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s apoptotic mechanisms (caspase-dependent vs. caspase-independent)?
- Caspase activation assays : Measure EC₅₀ values via fluorometric substrates (e.g., this compound’s EC₅₀ is half that of sorafenib, suggesting minor caspase involvement) .
- AIF translocation analysis : Use immunofluorescence microscopy to track mitochondrial release, confirming caspase-independent pathways .
- Co-treatment with Z-VAD-FMK : A pan-caspase inhibitor to test rescue of cell viability; this compound’s cytotoxicity persists, validating non-canonical apoptosis .
Q. What methodological strategies optimize this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling in preclinical studies?
- Oral bioavailability : Administer 1 mg/kg in oil-rich triglyceride vehicles; quantify plasma concentrations via tandem quadrupole mass spectrometry .
- Metabolite profiling : LC-MS/MS analysis of oxylipins (e.g., EET/DHET ratios) to confirm sEH inhibition and monitor ω-3/ω-6 epoxy fatty acid accumulation .
- Non-compartmental PK modeling : Calculate AUC and Cmax to compare exposure levels between this compound and sorafenib .
Q. How do structural modifications of this compound influence its kinase selectivity and efficacy in Ras-driven cancers?
- Core scaffold analysis : Replace sorafenib’s central phenyl ring with a cyclohexyl urea moiety to reduce FGFR2/EPHA1 affinity while retaining sEH and Raf-1 inhibition .
- Dose-response assays : Test IC₅₀ in PK03 cells (8.1 µM for this compound vs. 9.0 µM for sorafenib) to validate retained potency despite structural changes .
- Molecular docking studies : Model interactions with sEH and c-Raf active sites to identify critical hydrogen-bonding residues (e.g., pyridyl-carboxamide moiety) .
Q. What statistical approaches are recommended for analyzing this compound’s cell cycle arrest data?
- Flow cytometry : Use propidium iodide staining to quantify G0/G1 phase arrest (e.g., this compound induces ~60% arrest in HepG2 cells) .
- ANOVA with post hoc tests : Apply Student–Newman–Keuls method for multi-group comparisons of cell cycle distribution .
- Dose–response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate GI₅₀ values across NCI-60 cell lines .
Data Interpretation & Challenges
Q. How should researchers address discrepancies in this compound’s effects on STAT3 phosphorylation compared to sorafenib?
- Western blot analysis : Quantify phospho-STAT3 levels in HCC lysates; this compound shows reduced inhibition due to lack of SHP-1 phosphatase activation .
- Pathway enrichment analysis : Use RNA-seq to identify compensatory signaling (e.g., JAK/STAT vs. Raf/MEK/ERK crosstalk) .
Q. What controls are essential when assessing this compound’s sEH inhibition in vivo?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
